Dimethyl 2-phenylpyrazole-3,4-dicarboxylate
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Overview
Description
Dimethyl 2-phenylpyrazole-3,4-dicarboxylate is a chemical compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two adjacent nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-phenylpyrazole-3,4-dicarboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylhydrazine with dimethyl acetylenedicarboxylate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-phenylpyrazole-3,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Dimethyl 2-phenylpyrazole-3,4-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dimethyl 2-phenylpyrazole-3,4-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 1-phenylpyrazole-3,4-dicarboxylate
- Dimethyl 1-(2,4-dimethylphenyl)-1H-pyrazole-3,4-dicarboxylate
- Dimethyl 1-(2-methoxyphenyl)-1H-pyrazole-3,4-dicarboxylate
Uniqueness
Dimethyl 2-phenylpyrazole-3,4-dicarboxylate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H12N2O4 |
---|---|
Molecular Weight |
260.24 g/mol |
IUPAC Name |
dimethyl 2-phenylpyrazole-3,4-dicarboxylate |
InChI |
InChI=1S/C13H12N2O4/c1-18-12(16)10-8-14-15(11(10)13(17)19-2)9-6-4-3-5-7-9/h3-8H,1-2H3 |
InChI Key |
JAHNCJLEKYPRGI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N(N=C1)C2=CC=CC=C2)C(=O)OC |
Origin of Product |
United States |
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